molecular formula C7H7N3O B1649359 4-(Azidomethyl)phenol CAS No. 55116-31-9

4-(Azidomethyl)phenol

Cat. No. B1649359
CAS RN: 55116-31-9
M. Wt: 149.15 g/mol
InChI Key: FHYZDEQNOHSNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Azidomethyl)phenol” (AMP) is a chemical compound that has drawn great scientific interest. It is a derivative phenol compound that contains an azide group, making it a suitable molecule for use in various fields of research and industry. The CAS number for this compound is 55116-31-9 .


Synthesis Analysis

The synthesis of phenolic compounds can be done by several techniques, such as liquid chromatography (HPLC and UPLC), gas chromatography (GC), or spectrophotometry (TPC, DPPH, FRAP assay etc.) . The synthesis of new compounds can be achieved by introducing heterocyclic moieties .


Molecular Structure Analysis

Phenolic compounds and proteins can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces and hydrogen bonding . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .


Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The chemical reactions that occur during the baking technologies in the bakery and biscuit industry may also affect the results of measurements .


Physical And Chemical Properties Analysis

Phenols exhibit unique physical and chemical properties in comparison to alcohol. These physical and chemical properties of phenols are mainly due to the presence of the hydroxyl group . The melting point of 4-(Azidomethyl)phenol is 132 °C .

Scientific Research Applications

Phenol Binding Site Identification

  • Study on UDP-Glucuronosyltransferases (UGTs):
    • Research involving 4-Azido-2-hydroxybenzoic acid (a derivative related to 4-(Azidomethyl)phenol) identified the phenol binding site in UGTs, a family of enzymes. This study enhanced understanding of UGT1A10, a subtype with high activity towards phenols and derivatives. Using photoaffinity labeling and mass spectrometry, researchers pinpointed specific amino acid residues crucial for the enzyme's catalytic activity (Xiong et al., 2006).

Phenolic Compound Synthesis and Protection

  • Synthesis of Unstable Phenolic Compounds:
    • The azidomethylene group, related to 4-(Azidomethyl)phenol, was used for protecting phenols in various chemical environments. This method facilitated the synthesis of highly unstable phenolic compounds, highlighting the versatility of azidomethylene derivatives in synthetic chemistry (Loubinoux et al., 1988).

Magnetic and Structural Studies in Metal Complexes

  • Copper(II)-Azide Complexes:
    • A study explored the structural and magnetic diversity of copper(II)-azide complexes using a Schiff base ligand. The research revealed various structural forms, including a monomer, dimer, chain, and layer, demonstrating the complex interplay between structure and function in metal-organic frameworks (Naiya et al., 2010).

Biodegradation and Environmental Applications

  • Degradation of Halogenated Compounds:
    • A study on the biodegradation of 4-chlorophenol in sequencing batch reactors (SBR) used phenol as a cometabolic substrate. The research demonstrated how bioaugmentation and cometabolism strategies could enhance the removal rates of toxic compounds in wastewater treatment (Monsalvo et al., 2012).

Chemical Sensing and Detection

  • Selective Detection of Fluoride and Cyanide:
    • 4-(4-Nitrobenzylideneamine)phenol was used to develop highly selective sensors for detecting fluoride and cyanide ions. This study showcases the potential of phenolic compounds in the development of sensitive and selective chemical sensors (Nicoleti et al., 2012).

Safety And Hazards

Phenol can cause severe exposure which can lead to liver and/or kidney damage, skin burns, tremor, convulsions, and twitching . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

properties

IUPAC Name

4-(azidomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-10-9-5-6-1-3-7(11)4-2-6/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYZDEQNOHSNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449521
Record name Phenol, 4-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azidomethyl)phenol

CAS RN

55116-31-9
Record name Phenol, 4-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azidomethyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(Azidomethyl)phenol
Reactant of Route 3
Reactant of Route 3
4-(Azidomethyl)phenol
Reactant of Route 4
4-(Azidomethyl)phenol
Reactant of Route 5
4-(Azidomethyl)phenol
Reactant of Route 6
4-(Azidomethyl)phenol

Citations

For This Compound
9
Citations
N Gimeno, R Martin-Rapun… - Journal of Materials …, 2012 - pubs.rsc.org
Three series of bent-shaped compounds containing the 1,2,3-triazole ring in the central core of the molecule have been prepared by the most extended “click chemistry” reaction, the …
Number of citations: 36 pubs.rsc.org
VE Romanov, EE Shul′ ts - Chemistry of natural compounds, 2015 - Springer
New derivatives of the diterpene alkaloid lappaconitine containing a 1H-substituted 1,2,3-triazol-4-yl substituent in the anthranilate C-5 ′ -position were synthesized via the reaction of …
Number of citations: 2 link.springer.com
S Liu, B Zhou, H Yang, Y He, ZX Jiang… - Journal of the …, 2008 - ACS Publications
Protein tyrosine phosphatases (PTPs) play key roles in the regulation of normal and pathological processes ranging from cell proliferation, differentiation, metabolism, and survival to …
Number of citations: 149 pubs.acs.org
J Jiaranaikulwanitch, H Pandith, S Tadtong… - Molecules, 2021 - mdpi.com
Alzheimer’s disease (AD) is a common neurodegenerative disorder. The number of patients with AD is projected to reach 152 million by 2050. Donepezil, rivastigmine, galantamine, …
Number of citations: 7 www.mdpi.com
SK Kancharla, S Birudaraju, A Pal, LK Reddy… - New Journal of …, 2022 - pubs.rsc.org
A series of fifteen novel isatin oxime ether-tethered aryl 1H-1,2,3-triazole hybrids 5a–o were designed and synthesized by employing Cu(I) catalyzed azide–alkyne [3+2] cycloaddition (…
Number of citations: 8 pubs.rsc.org
T Zhang, H Wei, W Ma, Z Li, P Hu, N Zhou… - Chinese Journal of …, 2022 - sioc-journal.cn
A series of novel 1, 2, 3-triazole derivatives based on natural product glaucocalyxin A (GLA) were designed and prepared. Their antiproliferative activity was evaluated against six …
Number of citations: 2 sioc-journal.cn
S ho Hong - 2022 - search.proquest.com
Tyrosine phosphorylation is an important post-translational modification in cells that modulates key cellular pathways. Tyrosine phosphatases are the class of enzymes that remove this …
Number of citations: 3 search.proquest.com
S Ma - 2019 - search.proquest.com
Protein tyrosine phosphatases (PTPs) play critical roles in cell signaling processes. The aberrant activities of PTPs are highly associated with many diseases such as type-1 diabetes, …
Number of citations: 0 search.proquest.com
张涛, 卫海沅, 马雯, 李张媛, 胡盼盼, 周楠茜, 贺建超… - 有机化学, 2022 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding author. E-mail: baisuping@xxmu.edu.cn Received May 28, 2022; revised August 1, 2022; …
Number of citations: 0 sioc-journal.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.